(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
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Overview
Description
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents and catalysts. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction in the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-trifluoromethyl-1,2,3-triazoles: These compounds also feature a trifluoromethyl group and exhibit similar chemical properties.
α-(trifluoromethyl)styrenes: Another class of compounds with a trifluoromethyl group, used in various organic synthesis applications.
Uniqueness
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group on the pyridine ring enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H11Cl2F3N2 |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
MLLTXCGPJHCQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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